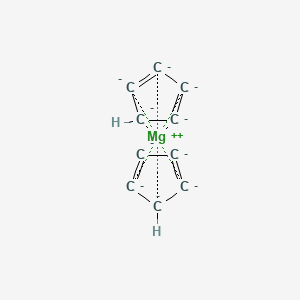

magnesium;cyclopenta-1,3-diene

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H2Mg-8 |

|---|---|

Molecular Weight |

146.43 g/mol |

IUPAC Name |

magnesium;cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H.Mg/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |

InChI Key |

JKFJKSYCTHXSTO-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Cyclopenta 1,3 Diene and Its Derivatives

Direct Synthetic Routes

Direct synthesis methods for magnesocene involve high-energy conditions to facilitate the reaction between the magnesium source and cyclopentadiene (B3395910). These routes are historically significant and offer straightforward, albeit demanding, pathways to the target compound.

High-Temperature Gas-Phase Synthesis from Elemental Magnesium and Cyclopentadiene

One of the direct methods for synthesizing magnesocene involves the gas-phase reaction of elemental magnesium with cyclopentadiene at elevated temperatures. In a procedure developed by W. A. Barber, freshly distilled monomeric cyclopentadiene is passed over magnesium turnings or powder within a tube furnace heated to 500-600 °C. wikipedia.orgwikiwand.com An inert carrier gas, such as helium, argon, or nitrogen, is used to direct the cyclopentadiene vapor through the reaction zone. wikipedia.org Under these conditions, which must be free of water and oxygen, magnesocene is formed and subsequently deposits on cooler surfaces at the exit of the furnace. wikipedia.org

| Parameter | Value |

| Reactants | Elemental Magnesium, Cyclopentadiene |

| Temperature | 500-600 °C |

| Phase | Gas-Phase |

| Conditions | Water- and oxygen-free |

| Product Collection | Deposition on cooler surfaces |

Thermal Decomposition of Cyclopentadienyl (B1206354) Grignard Reagents

The inaugural synthesis of magnesocene, reported in 1954 by F. A. Cotton and Geoffrey Wilkinson, was achieved through the thermal decomposition of a cyclopentadienyl Grignard reagent. wikipedia.orgwikiwand.com This method represents a foundational approach in the field of organometallic chemistry for the formation of metallocenes. The process involves the preparation of the Grignard reagent, cyclopentadienylmagnesium bromide or chloride, which is then heated to induce decomposition, yielding magnesocene and magnesium halides as byproducts.

Catalytic Synthesis Approaches

To circumvent the harsh conditions of high-temperature syntheses, catalytic methods have been developed. These approaches typically operate in the liquid phase under milder conditions and offer improved efficiency and selectivity.

Transition Metal-Catalyzed Liquid-Phase Syntheses

The synthesis of magnesocene can be effectively catalyzed by certain transition metal derivatives in a liquid medium, most commonly tetrahydrofuran (B95107) (THF). This catalytic approach allows for the direct reaction of magnesium turnings with cyclopentadiene at significantly lower temperatures than the gas-phase method.

Several titanium and vanadium compounds have been identified as active catalysts for the liquid-phase synthesis of magnesocene. wikipedia.org Among these, cyclopentadienyltitanium trichloride (CpTiCl₃) was one of the first to be reported for this purpose. wikipedia.org Subsequent studies demonstrated that other derivatives, including titanocene dichloride (Cp₂TiCl₂), titanium(III) chloride (TiCl₃), titanium(IV) chloride (TiCl₄), and vanadium(III) chloride (VCl₃), also exhibit catalytic activity. wikipedia.orgwikiwand.com The presence of one of these catalysts is essential for the reaction to proceed in THF, as no formation of magnesocene from elemental magnesium is observed in its absence. wikipedia.orgwikiwand.com

| Catalyst | Chemical Formula |

| Cyclopentadienyltitanium trichloride | CpTiCl₃ |

| Titanocene dichloride | Cp₂TiCl₂ |

| Titanium(III) chloride | TiCl₃ |

| Titanium(IV) chloride | TiCl₄ |

| Vanadium(III) chloride | VCl₃ |

Investigations into the mechanism of the titanium-catalyzed synthesis of magnesocene have led to the identification of a key reaction intermediate. Electron spin resonance studies have provided evidence for the formation of a complex with the formula Cp₂TiH₂MgCl. wikipedia.orgwikiwand.com This intermediate is believed to play a crucial role in the catalytic cycle that leads to the formation of magnesocene from magnesium and cyclopentadiene in THF. wikipedia.orgwikiwand.com

Alkylmagnesium Reagent-Mediated Syntheses in Hydrocarbon Solvents

The synthesis of magnesocene and its derivatives can be effectively carried out in hydrocarbon solvents. One notable method involves the reaction of cyclopentadiene (Cp) with a mixed alkylmagnesium reagent, such as n-butyl-sec-butylmagnesium ((nBu)(sBu)Mg), in a hydrocarbon medium like heptane. wikipedia.org This approach provides a direct route to the formation of the magnesium-cyclopentadienyl bond, avoiding the use of ethereal solvents which can sometimes complicate product isolation and purification. The use of hydrocarbon solvents is particularly advantageous for applications where the presence of coordinating solvents like THF or diethyl ether is undesirable.

Metallation of Cyclopentadiene by Mg-Al Alkyl Complexes

An alternative strategy for the formation of magnesocene involves the metallation of cyclopentadiene using magnesium-aluminum alkyl complexes. This method has been shown to produce magnesocene with a high yield of 85%. wikipedia.org The reaction proceeds via the deprotonation of cyclopentadiene by the highly reactive alkyl groups of the bimetallic complex. This synthetic route highlights the utility of mixed-metal alkyl systems in facilitating the formation of organomagnesium compounds.

In Situ Grignard Metalation Methods for Heteroleptic Cyclopentadienylmagnesium Halides

A convenient one-pot procedure for the synthesis of heteroleptic cyclopentadienylmagnesium halides is the in situ Grignard metalation method (iGMM). researchgate.net This technique involves the addition of an alkyl halide, such as bromoethane, to a suspension of magnesium turnings and cyclopentadiene in an ethereal solvent like diethyl ether. researchgate.net The reaction smoothly yields the dimeric heteroleptic complex, for instance, [(Et₂O)Mg(Cp)(μ-Br)]₂. researchgate.net This method is advantageous as it avoids the pre-formation and isolation of a Grignard reagent.

| Product | Starting Materials | Solvent | Yield |

| [(Et₂O)Mg(Cp)(μ-Br)]₂ | Magnesium turnings, Cyclopentadiene, Bromoethane | Diethyl ether | Not specified |

| [(Et₂O)Mg(CpTIPS)(μ-Br)]₂ | Magnesium turnings, C₅H₅-Si(iPr)₃, Bromoethane | Diethyl ether | Not specified |

Data derived from a study on the in situ Grignard metalation method. researchgate.net

Synthesis of Functionalized and Substituted Cyclopentadienylmagnesium Complexes

Preparation of Half-Sandwich Cyclopentadienylmagnesium Halides (CpMgX)

Half-sandwich cyclopentadienylmagnesium halides (CpMgX) are important precursors in organometallic synthesis. One common route to these compounds is through a ligand exchange reaction. Magnesocene (MgCp₂) reacts with magnesium halides (MgX₂) in a solvent such as tetrahydrofuran (THF) to establish an equilibrium with the corresponding half-sandwich compound, 2 CpMgX. wikipedia.org Another classical method for preparing cyclopentadienylmagnesium bromide involves the direct reaction of cyclopentadiene with magnesium metal and bromoethane in anhydrous benzene. wikipedia.org

| Product | Reactants | Solvent |

| CpMgX | MgCp₂, MgX₂ | THF |

| C₅H₅MgBr | Cyclopentadiene, Magnesium, Bromoethane | Anhydrous Benzene |

This table summarizes common synthetic routes to half-sandwich cyclopentadienylmagnesium halides. wikipedia.orgwikipedia.org

Synthesis of Mixed Cyclopentadienyl-Amido Magnesium Complexes

Mixed cyclopentadienyl-amido magnesium complexes can be prepared via protonolysis reactions. The starting material [CpMgMe(Et₂O)]₂, which is formed from the redistribution of magnesocene and dimethylmagnesium in diethyl ether, reacts readily with a variety of primary and secondary amines. acs.org These reactions, typically carried out in diethyl ether, afford dimeric amido complexes in good yields. acs.orgacs.org

| Product | Amine Reactant | Solvent | Yield (%) |

| [CpMg(NPh₂)]₂ | Diphenylamine | Diethyl ether | 83 |

| [CpMg(NHCH(CH(CH₃)₂)₂)]₂ | 3-Amino-2,4-dimethylpentane | Diethyl ether | 75 |

| [CpMg(NHⁱPr₂C₆H₃)]₂ | 2,6-Diisopropylaniline | Diethyl ether | 61 |

| [CpMg(N(ⁱPr)(CH₂Ph))]₂ | N-Isopropylbenzylamine | Diethyl ether | 62 |

| [CpMg(NⁱPr₂)]₂ | Diisopropylamine | Diethyl ether | 81 |

| [CpMg(MeNCH₂CH₂NMe₂)]₂ | N,N,N'-Trimethylethylenediamine | Diethyl ether | 76 |

Yields reported for the synthesis of dimeric cyclopentadienylmagnesium amido complexes. acs.orgacs.org

Synthesis of Cyclopentadienyl-Amidinate Magnesium Complexes

The synthesis of cyclopentadienyl-amidinate magnesium complexes can be achieved by reacting [CpMgMe(Et₂O)]₂ with amidines. For example, the reaction with N,N′-bis(2,6-diisopropylphenyl)(tert-butyl)amidine in diethyl ether yields the monomeric amidinate complex [CpMg(η²-tBuC(N(2,6-iPr₂C₆H₃))₂)]. researchgate.net Similarly, using N,N′-bis(2,4,6-trimethyl-phenyl)(tert-butyl)amidine in tetrahydrofuran affords the corresponding THF-adduct, [CpMg(η²-tBuC(N(2,4,6-Me₃C₆H₂))₂)(THF)]. researchgate.net These reactions produce monomeric complexes where the magnesium center is coordinated to one η⁵-cyclopentadienyl ligand and one η²-amidinate ligand. researchgate.net

| Product | Amidine Reactant | Solvent | Yield (%) |

| [CpMg(η²-tBuC(N(2,6-iPr₂C₆H₃))₂)] | N,N′-Bis(2,6-diisopropylphenyl)(tert-butyl)amidine | Diethyl ether | 87 |

| [CpMg(η²-tBuC(N(2,4,6-Me₃C₆H₂))₂)(THF)] | N,N′-Bis(2,4,6-trimethyl-phenyl)(tert-butyl)amidine | Tetrahydrofuran | 76 |

Data from the synthesis of monomeric cyclopentadienylmagnesium amidinate complexes. researchgate.net

Preparation of Bridged Cyclopentadienyl Magnesium Systems (Magnesocenophanes)

Bridged cyclopentadienyl magnesium systems, also known as magnesocenophanes, are compounds where the two cyclopentadienyl rings are linked by a bridge. The synthesis of these structures typically follows one of two primary routes.

The most common method involves the deprotonation of a neutral ansa-ligand system using a suitable magnesium base, such as dibutylmagnesium (nBu₂Mg). nih.gov This approach was first demonstrated in 1997 and has since been widely adopted for preparing various sila- and carba-bridged acs.org- and osti.govmagnesocenophanes. nih.gov The general reaction involves the treatment of the protonated ansa-ligand with the magnesium base, leading to the formation of the magnesocenophane. nih.gov

An alternative synthetic strategy, developed in 2009, utilizes a potassium fulvenylcyclopentadienide salt. nih.gov This salt is reacted with a Grignard reagent, resulting in the formation of C acs.orgmagnesocenophanes through nucleophilic addition to the exocyclic double bond of the fulvene and subsequent elimination of potassium chloride. nih.gov This method, however, has seen limited use. nih.gov It is noteworthy that many magnesocenophanes are not the primary focus of study but are generated in situ as cyclopentadienyl-transfer reagents for the synthesis of transition metal metallocenophanes. nih.gov

| Synthetic Route | Precursors | Product Type | Reference |

| Deprotonation | Neutral ansa-ligand, Dibutylmagnesium | Sila- and carba-bridged acs.org- and osti.govmagnesocenophanes | nih.gov |

| Nucleophilic Addition | Potassium fulvenylcyclopentadienide, Grignard reagent | C acs.orgmagnesocenophanes | nih.gov |

Synthesis of Cyclopentadienyl-Bis(oxazoline) Magnesium Complexes

A class of cyclopentadienyl magnesium complexes incorporates bis(oxazoline) ligands, which are valuable in catalysis. The synthesis of these complexes begins with the preparation of the cyclopentadiene-bis(oxazoline) ligand itself. For example, MeC(OxMe2)₂C₅H₅ (BoMCpH), where OxMe2 is 4,4-dimethyl-2-oxazoline, is synthesized from the reaction of C₅H₅I and MeC(OxMe2)₂Li. acs.orgacs.orgiastate.edu

Once the ligand is obtained, the magnesium complex is formed through a protonolysis reaction. The cyclopentadiene-bis(oxazoline) ligand reacts with a magnesium alkyl compound, such as dimethylmagnesium complexed with dioxane or tetrahydrofuran (MgMe₂(O₂C₄H₈)₂), to yield the corresponding magnesium methyl complex. acs.orgosti.govacs.org This reaction produces compounds like {BoMCp}MgMe and its tetramethylcyclopentadienyl analogue, {BoMCptet}MgMe. acs.orgosti.govacs.orgiastate.edu These complexes are typically isolated as off-white solids. acs.org

| Ligand | Magnesium Reagent | Product | Reference |

| MeC(OxMe2)₂C₅H₅ (BoMCpH) | MgMe₂(O₂C₄H₈)₂ | {BoMCp}MgMe | acs.orgacs.org |

| MeC(OxMe2)₂C₅Me₄H (BoMCptetH) | MgMe₂(O₂C₄H₈)₂ | {BoMCptet}MgMe | acs.orgacs.org |

Preparation of Cyclopentadienyl(neopentyl)magnesium

The synthesis of the specific half-sandwich complex, cyclopentadienyl(neopentyl)magnesium, has been reported. researchgate.net While the direct synthesis from magnesocene and neopentyllithium is not detailed in the provided context, related synthetic strategies for other cyclopentadienyl magnesium alkyls offer insight. For instance, the mixed-ligand complex [CpMgMe(Et₂O)]₂ is prepared by dissolving dicyclopentadienylmagnesium (Cp₂Mg) and dimethylmagnesium together in diethyl ether. researchgate.net This methyl derivative serves as a precursor for a variety of other complexes through reactions with amines and phenols. researchgate.net The synthesis of magnesium pentalenide complexes also utilizes deprotonative metalation of the corresponding hydrocarbon with magnesium alkyls like dibutylmagnesium. acs.org

Synthesis of Monocyclopentadienyl Metal Complexes via Nucleophilic Substitution

Cyclopentadienyl magnesium compounds, particularly Grignard reagents like cyclopentadienylmagnesium bromide (CpMgBr) and cyclopentadienylmagnesium chloride (CpMgCl), are common starting materials for synthesizing a wide range of monocyclopentadienyl metal complexes via nucleophilic substitution. google.comnih.gov These reagents are effective cyclopentadienyl transfer agents.

A straightforward method for preparing the Grignard reagent is the in situ Grignard metalation method (iGMM). nih.gov In this one-pot synthesis, bromoethane is added to a suspension of magnesium turnings and cyclopentadiene in diethyl ether, which smoothly yields the heteroleptic product [(Et₂O)Mg(Cp)(μ-Br)]₂. nih.gov Similarly, cyclopentadienylmagnesium chloride can be prepared by reacting a cyclopentadiene monomer with a methylmagnesium chloride solution. google.com

Once formed, these cyclopentadienyl magnesium halides can act as nucleophiles. For example, the cyclopentadienylmagnesium chloride solution can be reacted with methyl chloride to produce methyl cyclopentadiene, demonstrating a nucleophilic substitution reaction where the cyclopentadienyl anion displaces the chloride. google.com This principle extends to reactions with a vast array of metal and main-group element halides to form the corresponding monocyclopentadienyl complexes.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Cyclopentadiene, Mg, EtBr | N/A | [(Et₂O)Mg(Cp)(μ-Br)]₂ | Grignard Formation | nih.gov |

| Cyclopentadiene, MeMgCl | N/A | CpMgCl | Grignard Formation | google.com |

| CpMgCl | MeCl | Methyl cyclopentadiene | Nucleophilic Substitution | google.com |

Reactivity and Reaction Mechanisms of Magnesium Cyclopenta 1,3 Diene Complexes

Ligand Exchange and Redistribution Reactions

Ligand exchange and redistribution are key aspects of the chemistry of magnesium cyclopenta-1,3-diene complexes. These processes involve the exchange of the cyclopentadienyl (B1206354) (Cp) ligand with other ligands, most notably halides, and are often governed by the principles of the Schlenk equilibrium.

Magnesocene readily undergoes ligand exchange reactions with magnesium halides (MgX₂, where X = halide) in solvents like tetrahydrofuran (B95107) (THF). wikipedia.org This reaction leads to the formation of half-sandwich compounds with the general formula CpMgX. wikipedia.orgnih.gov The equilibrium for this reaction can be represented as:

Mg(C₅H₅)₂ + MgX₂ ⇌ 2 CpMgX wikipedia.org

These resulting half-sandwich halides are valuable reagents in their own right, serving as starting materials for the synthesis of substituted cyclopentadienes. wikipedia.org

The reactivity of magnesium cyclopenta-1,3-diene complexes in solution is significantly influenced by the Schlenk equilibrium. This equilibrium describes the redistribution of ligands around a central metal atom. wikipedia.org In the context of cyclopentadienylmagnesium compounds, it involves the interconversion between the homoleptic species, magnesocene (MgCp₂), and a magnesium halide (MgX₂), and the heteroleptic half-sandwich compound (CpMgX). nih.govacs.org

The position of this equilibrium is dependent on several factors, including the solvent, temperature, and the nature of the substituents on the cyclopentadienyl ring. wikipedia.org In ethereal solvents like diethyl ether or THF, the equilibrium can be shifted. For example, the addition of dioxane to a solution containing Grignard reagents can precipitate MgX₂(dioxane)₂, driving the equilibrium towards the formation of the dialkylmagnesium compound. wikipedia.org

Studies have shown that in ethereal solvents, mononuclear species such as [(Et₂O)₂Mg(CpTIPS)Br], [(Et₂O)nMg(CpTIPS)₂], and [(Et₂O)₂MgBr₂] can coexist, where CpTIPS is a substituted cyclopentadienyl ligand. d-nb.info The temperature dependence of the Schlenk equilibrium constant in diethyl ether for a specific system has been determined, yielding a reaction enthalpy (ΔH) of -11.5 kJ mol⁻¹ and a reaction entropy (ΔS) of 60 J mol⁻¹. researchgate.net

Table 1: Thermodynamic Data for the Schlenk Equilibrium of a Cyclopentadienylmagnesium Bromide Derivative in Diethyl Ether researchgate.net

| Thermodynamic Parameter | Value |

| Reaction Enthalpy (ΔH) | -11.5 kJ mol⁻¹ |

| Reaction Entropy (ΔS) | 60 J mol⁻¹ |

Magnesium cyclopenta-1,3-diene complexes are utilized as precursors in atomic layer deposition (ALD) for the growth of thin films like magnesium oxide (MgO). aip.org The mechanism of deposition on silicon surfaces involves ligand exchange reactions. The interaction of bis(cyclopentadienyl)magnesium with hydroxylated silicon surfaces is a key step. acs.org

Density functional theory (DFT) calculations have shown that the reaction of bis(cyclopentadienyl)magnesium with a hydroxyl-terminated Si(100) surface is both kinetically and thermodynamically more favorable than with a hydrogen-terminated Si surface. acs.org This suggests that the initial reaction during ALD of MgO on silicon is dominated by the reaction with surface hydroxyl groups. acs.org The process involves the exchange of a cyclopentadienyl ligand with a surface hydroxyl group, leading to the deposition of a magnesium-containing species on the surface. aip.orgacs.org The self-limiting nature of ALD is a result of these surface-controlled ligand exchange reactions. researchgate.net

Transmetalation Reactions

Transmetalation is a reaction where a ligand is transferred from one metal center to another. Magnesium cyclopenta-1,3-diene complexes are widely used as cyclopentadienyl transfer agents in organometallic synthesis.

A primary application of magnesocene is as an intermediate in the synthesis of transition metal metallocenes. wikipedia.org The general reaction involves the reaction of magnesocene with a transition metal halide (MCl₂), resulting in the formation of the corresponding transition metal metallocene (MCp₂) and magnesium chloride. wikipedia.org

Mg(C₅H₅)₂ + MCl₂ → MCp₂ + MgCl₂ wikipedia.org

This method is a common route for the preparation of a wide range of d- and f-block metallocene complexes. nih.govacs.org

The utility of magnesium cyclopenta-1,3-diene complexes extends to transmetalation reactions with a variety of other metal centers beyond transition metals. google.com For instance, they have been used to synthesize p-block metallocenophanes and even group 15 stibonocenes. nih.govnih.gov The reaction of a substituted magnesocene with antimony(III) chloride can yield a diphosphanyl-substituted stibonocene. nih.gov

Furthermore, magnesocenophanes, which are ansa-metallocenes with bridged cyclopentadienyl ligands, undergo transmetalation with aluminum(III) chloride to form the corresponding aluminocenophane. nih.gov Magnesium cyclopentadienyl compounds are also effective reagents for transmetalation to elements like thallium, forming cyclopentadienylthallium compounds which can then be used in further synthetic steps. osti.gov

Protonation and Adduct Formation Reactions

Magnesocene readily engages in reactions with protic sources and Lewis bases, leading to the formation of various adducts. This reactivity is fundamental to its role in catalysis and synthesis.

Reactivity with Amines and Formation of Adducts

Magnesocene reacts with a range of primary and secondary amines at ambient temperatures to yield stable amine adducts. wayne.edu The addition of amines such as isopropylamine, tert-butylamine, benzylamine, cyclohexylamine, diethylamine, dibenzylamine, and dicyclohexylamine (B1670486) to magnesocene in toluene (B28343) results in the formation of the corresponding adducts in high yields (67-93%). wayne.edu Most of these adducts are stable enough to be sublimed under reduced pressure without significant decomposition. wayne.edu However, some adducts, like the one formed with benzylamine, can be less stable. wayne.edu For instance, Cp₂Mg(NH₂CH₂Ph) can disproportionate into Cp₂Mg and Cp₂Mg(NH₂CH₂Ph)₂ under vacuum, even at room temperature. wayne.edu

The formation of these adducts is often driven by the Lewis acidic nature of the magnesium center and can be influenced by the steric and electronic properties of the amine. In solution, a fast exchange equilibrium often exists between the free amine and the magnesocene adduct, as evidenced by NMR spectroscopy. wayne.edu

Table 1: Synthesis of Magnesocene Amine Adducts

| Amine | Product | Yield (%) |

|---|---|---|

| 3-amino-2,4-dimethylpentane | Cp₂Mg(NH₂CH(CH(CH₃)₂)₂) | 91 |

| Isopropylamine | Cp₂Mg(NH₂iPr) | 80 |

| tert-Butylamine | Cp₂Mg(NH₂tBu) | 67 |

| Benzylamine | Cp₂Mg(NH₂CH₂Ph) | 80 |

| Cyclohexylamine | Cp₂Mg(NH₂(C₆H₁₁)) | 93 |

| Diethylamine | Cp₂Mg(NHEt₂) | 84 |

| Dibenzylamine | Cp₂Mg(NH(CH₂Ph)₂) | 86 |

| Dicyclohexylamine | Cp₂Mg(NH(C₆H₁₁)₂) | 84 |

| N-isopropylbenzylamine | Cp₂Mg(NH(iPr)(CH₂Ph)) | 91 |

Data sourced from Schlegel Group. wayne.edu

Structural Distortions Arising from Adduct Formation

The formation of amine adducts with magnesocene can lead to significant structural distortions in the solid state. X-ray diffraction studies have revealed that in some adducts, such as Cp₂Mg(NH₂(C₆H₁₁)) and Cp₂Mg(NH₂CH₂Ph)₂, one of the cyclopentadienyl rings changes its coordination mode from η⁵ to η². wayne.edu In contrast, other adducts like Cp₂Mg(NH(iPr)(CH₂Ph)) retain the η⁵ coordination for both cyclopentadienyl rings. wayne.edu

This change in hapticity is often attributed to the formation of N-H···C₅H₅ hydrogen bonds, which stabilize the adduct. wayne.edu Infrared spectroscopy and molecular orbital calculations support the presence of these hydrogen bonds, with an estimated strength of approximately 4.2 ± 1.4 kcal/mol. wayne.edu These interactions facilitate a low-energy intramolecular rotational process that allows for the exchange of amine hydrogen atoms, leading to the interconversion of the η²- and η⁵-cyclopentadienyl ligands. wayne.edu

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Magnesium cyclopentadienyl complexes have demonstrated significant catalytic activity in a variety of bond-forming reactions, offering an earth-abundant and less toxic alternative to traditional transition metal catalysts. chemistryviews.org

Catalytic Hydroamination/Cyclization of Aminoalkenes

Magnesium complexes, including those with cyclopentadienyl-based ligands, are effective precatalysts for the intramolecular hydroamination/cyclization of aminoalkenes. rsc.orgnih.gov These reactions, which lead to the formation of nitrogen-containing heterocyclic compounds, often proceed under mild conditions. nih.gov The catalytic activity is influenced by the nature of the ligands attached to the magnesium center. For instance, both neutral and cationic magnesium complexes stabilized by cyclopentadienyl ligands with hemilabile donor groups are active in this transformation. rsc.org

The mechanism of magnesium-catalyzed hydroamination has been studied through stoichiometric reactions and kinetic analyses. rsc.orgnih.gov For β-diketiminate-stabilized magnesium methyl complexes, the reaction rate shows a direct dependence on the catalyst concentration and an inverse dependence on the substrate concentration, suggesting a substrate-inhibited alkene insertion as the rate-determining step. nih.gov The initiation of the catalyst is generally facile at room temperature. nih.gov

Dehydrocoupling and Hydroelementation Catalysis

Structurally constrained ansa-half-sandwich magnesium complexes, which feature a cyclopentadienyl ligand, act as potent catalysts in dehydrocoupling and hydroelementation reactions. chemistryviews.org These atom-economic processes are valuable for synthesizing a variety of compounds. chemistryviews.org For example, these catalysts are effective in the dehydrocoupling of amine-boranes and the cross-dehydrocoupling of amines and silanes under ambient conditions and with low catalyst loadings. chemistryviews.org The catalytic ability of magnesocenophanes in the dehydrocoupling of dimethylamine (B145610) borane (B79455) has been shown to be influenced by the tilt of the cyclopentadienyl moieties. d-nb.info

Addition Reactions with Alkynes and Carbodiimides

Magnesium-based catalysts, including those with cyclopentadienyl ligands, also facilitate hydroelementation reactions with unsaturated substrates like alkynes and carbodiimides. chemistryviews.orgresearchgate.net For instance, ansa-half-sandwich magnesium complexes can catalyze the hydroboration of alkynes and the hydroacetylation of carbodiimides. chemistryviews.org The versatility of these catalysts allows for a broad range of transformations, highlighting the potential of magnesium catalysis in organic synthesis. chemistryviews.org The reaction mechanisms are believed to be complex, with the electron-deficient magnesium center modulating its catalytic activity based on the properties of the reacting species. researchgate.net

Reactions with Small Molecules (e.g., CO₂, CO) and Organic Halides (e.g., benzyl (B1604629) bromide, iodomethane) involving related Mo/W-Mg compounds

Bimetallic hydrido complexes of molybdenum and tungsten that incorporate magnesium have demonstrated notable reactivity towards a range of small molecules and organic halides. These reactions underscore the cooperative effects between the two different metal centers.

Research has shown that dihydrido-molybdenum complexes, [Mo(η-C₅H₅)₂H₂], react with Grignard reagents like bromo(cyclohexyl)magnesium to form complex cyclic dimers. researchgate.net These resulting molybdenum-magnesium compounds are reactive towards several substrates. For instance, the reaction with carbon dioxide (CO₂) leads to the formation of carbonyl complexes, such as [Mo(η-C₅H₅)₂(CO)]. researchgate.net Similarly, exposure to carbon monoxide (CO) can also yield carbonyl-containing products. researchgate.net

The reactivity of these Mo/W-Mg compounds extends to organic halides. The reaction of a molybdenum-magnesium hydride derivative with benzyl bromide results in the formation of dibenzyl derivatives, for example, [Mo(η-C₅H₅)₂(CH₂Ph)₂]. researchgate.net With iodomethane, the same molybdenum-magnesium complex yields [MoMe(η-C₅H₅)₂I]. researchgate.net Analogous tungsten-magnesium compounds, formed from the reaction of [W(η-C₅H₅)₂H₂] with Grignard reagents, are observed to have generally similar reactivity. researchgate.net

The table below summarizes the products formed from the reaction of a specific molybdenum-magnesium complex with various small molecules and organic halides. researchgate.net

| Reactant | Product(s) |

| Carbon Dioxide (CO₂) | [Mo(η-C₅H₅)₂(CO)] |

| Carbon Monoxide (CO) | [Mo(η⁵-C₅H₅)(η³-C₅H₇)(CO)₂] |

| Benzyl Bromide | [Mo(η-C₅H₅)₂(CH₂Ph)₂] |

| Iodomethane | [MoMe(η-C₅H₅)₂I] |

| Butadiene | [Mo(η³-C₄H₇)(η-C₅H₅)₂][PF₆] |

This reactivity highlights the ability of the bimetallic system to activate and transform these substrates, leading to the formation of new organometallic species with incorporated fragments from the reacting small molecule or organic halide.

Cyclopentadienyl Ring Activation in Reactivity

While often considered a stable "spectator" ligand that primarily serves to stabilize the metal center, the cyclopentadienyl (Cp) ring can be chemically non-innocent and actively participate in reactions. researchgate.netnih.govgla.ac.uk This is particularly evident in its ability to act as a flexible reservoir for protons and hydrogen species and to undergo changes in its coordination mode to the metal.

Role as a Reservoir for Reactive Protons, Hydrides, or Radical Hydrogen Atoms

There is significant evidence that the cyclopentadienyl ligand can function as a reservoir for reactive protons (H⁺), hydrides (H⁻), or radical hydrogen atoms (H•). researchgate.netnih.gov This capability is crucial in a variety of chemical transformations, including catalytic processes. nih.gov The Cp ring's involvement allows the complex to store and release these reactive species, facilitating multi-proton and multi-electron reactivity. researchgate.net This role is particularly important in reactions such as electrocatalytic hydrogen production and hydride transfer reactions. researchgate.netnih.gov

The ability of the Cp ligand to serve as a source of H⁻ or H• is linked to the formation of a cyclopentadiene (B3395910) (CpH) ligand through protonation, which possesses a C-H bond that can be cleaved to deliver these hydrogen species. researchgate.net

Protonation of η⁵-Cp Ligands to Form η⁴-CpH Moieties

A key mechanism for the activation of the cyclopentadienyl ring involves its protonation. researchgate.net In this process, a standard η⁵-Cp ligand, which is bonded to the metal through all five of its carbon atoms, accepts a proton to become an η⁴-CpH ligand (a cyclopentadiene ligand). researchgate.net This change in "hapticity," or the number of atoms through which the ligand binds to the metal, is a form of ring-slippage. libretexts.org

Advanced Structural Investigations and Spectroscopic Characterization

Crystal Structure Determination of Magnesocene and its Derivatives

The determination of the precise atomic arrangement in magnesocene and its related compounds is fundamental to understanding their reactivity and properties.

A notable structural dichotomy exists between the solid-state and gas-phase conformations of magnesocene. Current time information in Богородский район, RU.researchgate.netsmu.edu In the solid phase, as determined by X-ray crystallography, the two cyclopentadienyl (B1206354) (Cp) rings adopt a staggered conformation, corresponding to the D₅d point group. Current time information in Богородский район, RU.researchgate.net This arrangement is isostructural with ferrocene. researchgate.net However, studies using gas-phase electron diffraction (GED) have revealed that in the gaseous state, the Cp rings are in an eclipsed conformation (D₅h point group). Current time information in Богородский район, RU.researchgate.netsmu.edu This conformational difference highlights the influence of intermolecular forces in the crystal lattice on the molecular geometry. Despite the difference in ring orientation, the fundamental bond lengths, such as the Mg-C distance, remain similar in both phases. Current time information in Богородский район, RU.researchgate.net

| Parameter | Solid-State (X-ray Crystallography) | Gas-Phase (Electron Diffraction) |

|---|---|---|

| Cp Ring Conformation | Staggered | Eclipsed |

| Point Group | D5d | D5h |

| Average Mg-C Distance | 2.304(8) Å rsc.org | ~2.30 Å Current time information in Богородский район, RU.researchgate.net |

| Average C-C Distance | 1.39(2) Å rsc.org | ~1.39 Å Current time information in Богородский район, RU.researchgate.net |

While monomeric cyclopentadienyl magnesium complexes with bulky amido or amidinate ligands are known, dimerization is a common structural motif in magnesium chemistry, particularly with less sterically demanding ligands. researchgate.net In dimeric magnesium complexes, bridging ligands are overwhelmingly preferred. nih.gov For cyclopentadienyl-amido magnesium compounds, this typically results in the formation of a central, four-membered dimeric core.

These dimers are characterized by two magnesium centers bridged by the nitrogen atoms of the amido ligands. This arrangement is denoted as µ₂-bridging, where the nitrogen atom simultaneously bonds to two metal centers. nih.gov This bridging leads to the formation of a planar or near-planar Mg₂N₂ ring. The stability of these dimeric structures is significantly influenced by the electronic properties of the bridging ligands, with N-based ligands showing a strong preference for this role. nih.gov For instance, halide-bridged dimers like [{Mg(Tptm)(μ-X)}2] (where X is a halogen) and amido-ligand-bridged structures such as {[L]MgCl}2 (where L is a tridentate amido ligand) demonstrate the prevalence of this dimeric, bridged arrangement in magnesium coordination chemistry. mdpi.comresearchgate.net This principle extends to cyclopentadienyl-amido systems, where the amido group acts as the µ₂-bridging unit, creating a stable dimeric complex with a central Mg₂N₂ ring.

Introducing a bridge, or ansa-linker, between the two cyclopentadienyl rings of magnesocene creates a class of compounds known as magnesocenophanes. smu.edursc.orguni-saarland.de These constrained-geometry molecules exhibit unique structural features dictated by the nature and length of the bridge. The ansa-bridge forces a tilt in the Cp rings, resulting in a dihedral angle that is heavily influenced by the bridge itself and by the coordination of solvent molecules to the Lewis acidic magnesium center. d-nb.info For example, the crystal structure of a dme-solvated C Current time information in Богородский район, RU.magnesocenophane shows a dihedral angle of 80°, which is calculated to be only 56° in the absence of the coordinating solvent, illustrating the structural flexibility of the Mg-Cp bonds. d-nb.info The structures are often obtained as solvated adducts, for example with tetrahydrofuran (B95107) (THF) or dimethoxyethane (dme). d-nb.inforesearchgate.net

Ansa-half-sandwich complexes are related structures where a Cp ring is linked to another donor atom, such as a nitrogen in an amido group, which also coordinates to the magnesium center. researchgate.netuni-saarland.de These complexes, also known as constrained geometry complexes, have been synthesized and structurally authenticated. researchgate.net X-ray crystallographic analyses of these compounds provide precise data on bond lengths and angles, such as the Mg-N(amido) bond distances and the Cp(centroid)-Mg-N angles, which define the constrained geometry of the catalyst. acs.org

Elucidation of Coordination Modes and Hapticities

The versatility of the cyclopentadienyl ligand allows for various coordination modes, known as hapticities, which describe the number of atoms in the ligand that are bonded to the metal center.

In its standard, unperturbed state, such as in the solvent-free solid state and in the gas phase, magnesocene features a classic sandwich structure where the magnesium atom is bonded to all five carbon atoms of each cyclopentadienyl ring. researchgate.netsmu.edu This bonding mode is termed η⁵-coordination (pentahapto). nih.gov This η⁵-coordination is characteristic of many metallocenes and is found in numerous magnesocene derivatives, including monomeric complexes containing one η⁵-cyclopentadienyl ligand alongside another functional ligand like an η²-amidinate. researchgate.net The high degree of π-conjugation in the Cp rings is evident from the relatively uniform C-C bond lengths within the ring. nih.gov

Ring-slipping is a phenomenon where the hapticity of the Cp ligand changes, reducing the number of coordinating carbon atoms from five to a lower number (η¹ to η⁴). uni-saarland.detandfonline.com This is a common occurrence in main group metallocenes due to the highly ionic and less sterically defined nature of the metal-ligand bond. uni-saarland.de The coordination of strong Lewis bases, such as THF, can induce ring slippage in magnesocene. For example, in the bis(tetrahydrofuran) adduct, Cp₂Mg·(thf)₂, steric crowding forces one of the Cp rings to slip from an η⁵- to an η¹-coordination mode to accommodate the two THF molecules. nih.gov Similarly, magnesocene amine adducts have been structurally characterized to contain both η⁵- and η²-cyclopentadienyl ligands in the solid state. nih.gov In ansa-magnesocene complexes, the hapticity can vary between η¹ and η⁵ depending on the specific bridge and ring substituents. researchgate.net This structural flexibility, allowing for the reversible adjustment of ligand hapticity, is a key feature of the chemistry of magnesium-cyclopentadienyl compounds. cam.ac.uk

Structural Determination of Monomeric Mixed Ligand Systems (e.g., Cp/Amidinate)

The stabilization of monomeric magnesium centers is often achieved through the use of sterically demanding ligands, which prevent the formation of dimeric or polymeric structures that are common in organomagnesium chemistry. A prime example involves the combination of a cyclopentadienyl (Cp) ligand with a bulky amidinate ligand.

In these structures, the magnesium atom is typically found in a distorted tetrahedral geometry. It is coordinated to one η⁵-cyclopentadienyl ligand, where the metal is bonded to the face of the five-membered ring. The amidinate ligand coordinates in a bidentate fashion (η²) through its two nitrogen atoms. researchgate.net In the case of the THF adduct, the oxygen atom of the solvent molecule occupies the fourth coordination site. The prevention of dimerization is attributed to the significant steric bulk of the diisopropylphenyl or mesityl groups on the amidinate nitrogen atoms. researchgate.net

Key structural parameters derived from X-ray diffraction analysis offer insight into the bonding within these molecules. The Mg-N bond distances and the Mg-C(Cp) distances are fundamental in describing the metal-ligand interactions.

Table 1: Selected Crystallographic Data for a Monomeric Cp/Amidinate Magnesium Complex This table presents typical, illustrative data for a complex of the type [CpMg(Amidinate)(L)].

| Parameter | Value |

| Coordination Geometry | Distorted Tetrahedral |

| Mg-N1 Bond Length | ~2.08 Å |

| Mg-N2 Bond Length | ~2.09 Å |

| Mg-Cp(centroid) Distance | ~2.01 Å |

| N1-Mg-N2 Angle (Bite Angle) | ~65° |

| Cp(centroid)-Mg-N1 Angle | ~125° |

Spectroscopic Analysis of Solution-Phase Behavior

While solid-state structures provide a static picture, spectroscopic methods are indispensable for understanding the dynamic nature of these complexes in solution, where ligand lability and exchange processes are prevalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Lability and Exchange Processes

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for probing the dynamic equilibria involving magnesium cyclopentadienyl complexes in solution. These studies can elucidate the mechanisms and energetics of ligand exchange.

One of the most fundamental equilibria in organomagnesium chemistry is the Schlenk equilibrium. For a heteroleptic species like cyclopentadienylmagnesium bromide (CpMgBr), this can be described as:

2 CpMgBr ⇌ MgCp₂ + MgBr₂

VT-NMR studies on such systems reveal the temperature-dependent nature of this equilibrium. For example, in studies of [(Et₂O)Mg(Cpᵀᴵᴾˢ)(μ-Br)]₂ (where Cpᵀᴵᴾˢ is a sterically bulky triisopropylsilyl-substituted Cp ligand), the ratio of the heteroleptic species to the homoleptic magnesocene (Mg(Cpᵀᴵᴾˢ)₂) was observed to change significantly with temperature. nih.gov At 253 K, the ratio of the heteroleptic dimer to the magnesocene was 1:1, shifting to 1:0.28 at 323 K, indicating that the equilibrium shifts towards the homoleptic species at higher temperatures. nih.gov From the temperature-dependency of the equilibrium constant, thermodynamic parameters can be derived. For a related system in diethyl ether, the reaction enthalpy (ΔH) was determined to be -11.5 kJ mol⁻¹ and the reaction entropy (ΔS) to be 60 J mol⁻¹ K⁻¹. nih.gov

Ligand exchange is also observed in magnesocene adducts. In magnesocene amine adducts, such as Cp₂Mg(NH₂CH₂Ph)₂, which feature both η⁵- and η²-coordinated cyclopentadienyl rings in the solid state, VT-¹H NMR shows that the exchange between these two types of Cp ligands is fast on the NMR timescale, even at temperatures as low as -60 °C. wayne.edu A single, sharp resonance is observed for the cyclopentadienyl protons, indicating a low-energy exchange process. wayne.edu The free energy of activation (ΔG‡) for this ligand exchange was estimated to be less than 8.5 kcal/mol. wayne.edu

Table 2: Example of Variable-Temperature NMR Data for Schlenk Equilibrium Illustrative data based on the behavior of Cp-Mg-Br systems in non-coordinating solvents. nih.gov

| Temperature (K) | Molar Ratio of [CpMgBr]₂ : MgCp₂ | Dominant Process |

| 253 | 1 : 1 | Equilibrium |

| 298 | 1 : 0.5 | Shift towards reactants |

| 353 | < 1 : 1 | Shift towards products |

Infrared (IR) Spectroscopy for Ligand Characterization

Infrared (IR) spectroscopy is a fundamental technique for the characterization of organometallic complexes, providing diagnostic vibrational frequencies for the constituent ligands. By comparing the spectrum of the complex to that of the free ligand, one can infer information about coordination.

For the cyclopentadienyl (Cp) ligand in a symmetric η⁵-coordination, as in magnesocene, the IR spectrum is relatively simple due to the high D₅d symmetry. Key vibrational modes include C-H stretching, C-C stretching, and C-H out-of-plane bending.

In mixed ligand systems like CpMg(Amidinate), IR spectroscopy serves to confirm the presence of both ligand types. The amidinate ligand provides a particularly strong and diagnostic absorption band corresponding to the asymmetric N-C-N stretching vibration (ν(C=N)). For the characterized [CpMg(Amidinate)] complexes, this strong peak is observed in the region of 1640 cm⁻¹. researchgate.net The absence of a ν(N-H) absorption, which would be present in the free amidine ligand, confirms the complete deprotonation of the ligand upon coordination to the magnesium center. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies (cm⁻¹)

| Functional Group/Ligand | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Cyclopentadienyl (Cp) | C-H stretch | ~3100 | datapdf.com |

| Cyclopentadienyl (Cp) | C-C stretch | 1400 - 1500 | datapdf.com |

| Cyclopentadienyl (Cp) | C-H out-of-plane bend | ~800 | datapdf.com |

| Amidinate | N-C-N asymmetric stretch | 1500 - 1650 | researchgate.net |

Theoretical and Computational Studies of Magnesium Cyclopenta 1,3 Diene Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the intricacies of magnesocene systems. DFT calculations allow for the detailed examination of reaction mechanisms, electronic structures, and the nature of chemical bonds, offering a molecular-level understanding that complements experimental observations.

Elucidation of Reaction Mechanisms and Pathways

DFT studies have been instrumental in mapping the potential energy surfaces of reactions involving magnesocene, identifying transition states, and calculating activation barriers, thereby clarifying the feasibility and kinetics of proposed reaction pathways.

The application of magnesocene as a precursor in Atomic Layer Deposition (ALD) for creating materials like magnesium oxide (MgO) has been explored through DFT calculations. These studies focus on the initial surface reactions that are critical for controlled film growth. The mechanisms for the reaction between bis(cyclopentadienyl)magnesium and the Si(100)-(2x1) surface have been investigated in detail. researchgate.net Comparisons between reactions on hydrogenated (H-terminated) and hydroxylated (OH-terminated) silicon surfaces reveal significant differences in reactivity. researchgate.netrsc.org

The reaction with the H-terminated Si surface is found to be both kinetically and thermodynamically less favorable. researchgate.netrsc.org This reaction proceeds without an initial chemisorption step and faces a high activation barrier for the formation of cyclopentadiene (B3395910) (HCp). rsc.org In contrast, the reaction with the OH-terminated Si surface is significantly more favorable. researchgate.netrsc.org It begins with the formation of a stable chemical adsorption state and has a much lower activation barrier for the ligand exchange reaction. rsc.org This suggests that the initial reactions during ALD are dominated by the interaction of magnesocene with hydroxyl groups on the surface. researchgate.net

| Reaction Surface | Initial State | Transition State Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) | Key Findings |

| Hydrogenated Si(100) | Reactants | 32.7 | +15.3 (Endothermic) | Reaction is not kinetically or thermodynamically favorable. rsc.orgosti.gov |

| Hydroxylated Si(100) | Chemisorbed State | 3.1 | -25.1 (Exothermic, after HCp desorption) | Reaction is both kinetically and thermodynamically favorable. rsc.org |

Table 1: DFT Calculated Energies for the Reaction of Mg(Cp)₂ on Si(100) Surfaces. Data sourced from Lu et al. (2009). rsc.org

Theoretical studies have explored the potential of magnesium cyclopentadienyl-based systems in catalysis. While DFT studies specifically detailing the hydroamination and hydroacetylenation pathways catalyzed by the parent magnesium;cyclopenta-1,3-diene are limited, research on closely related modified magnesium cyclopentadienyl (B1206354) complexes provides valuable insights.

Neutral and cationic magnesium complexes featuring functionalized cyclopentadienyl ligands have been synthesized and shown to be active catalysts for the intramolecular hydroamination of aminoalkenes. rsc.orgrsc.org Mechanistic studies, including stoichiometric reactions and kinetic measurements, point towards different pathways depending on the nature of the catalyst. rsc.org The catalytic activity of a cationic magnesium compound, in particular, has been highlighted as a key finding. rsc.org Magnesocenophanes, which are bridged derivatives of magnesocene, have also been investigated as catalysts for dehydrocoupling reactions, such as that of amine boranes. d-nb.infonih.gov DFT calculations on these systems revealed that their Lewis acidity, a key factor in catalytic activity, is a function of the tilt of the cyclopentadienyl rings. d-nb.info

Detailed computational studies on the specific catalytic pathways for hydroacetylenation using this compound are not extensively available in the reviewed literature.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations offer a high level of theoretical accuracy for studying the electronic structure and properties of molecules without empirical parameters.

Determination of Dissociation Energies in Gas and Solvent Phases

Ab initio and DFT calculations have been utilized to determine the gas-phase acidities and bond dissociation energies of cyclopentadienyl magnesium hydrides. psu.edu These studies have revealed that the deprotonation from the magnesium atom is energetically more favorable than from the cyclopentadienyl ring. psu.edu This is attributed to the lower dissociation energy of the Mg-H bond compared to the C-H bonds and the significant electron affinity of the resulting C5H5Mg• radical. psu.edu

The binding energies of solvent molecules, such as tetrahydrofuran (B95107) (THF) and dimethoxyethane (dme), to magnesocenophanes have also been calculated. d-nb.info For instance, the calculated binding energy for dme in a wayne.edumagnesocenophane adduct is 139.6 kJ/mol, while for THF in a similar adduct, the total binding energy for two molecules is 197.0 kJ/mol. d-nb.info These calculations are crucial for understanding the role of solvents in reactions catalyzed by these magnesium complexes. d-nb.info

Studies on Intramolecular Rotational Processes and Site Exchange in Amine Adducts

The dynamic behavior of amine adducts of magnesocene has been investigated using molecular orbital calculations. wayne.edu For the ammonia (B1221849) adduct of magnesocene, which features one η⁵- and one η²-cyclopentadienyl ligand, calculations suggest that the amine hydrogen atoms undergo site exchange through a low-energy intramolecular rotational process. wayne.edu This process facilitates the interconversion of the two different cyclopentadienyl ligand binding modes. wayne.edu The free energy of activation (ΔG‡) for this ligand exchange was estimated to be very low, with an upper limit of about 8.5 kcal/mol, consistent with the computational findings. wayne.edu

Application of Advanced Computational Techniques (e.g., NBO, EDA) for Detailed Bond Characterization

To gain a deeper understanding of the bonding in magnesium cyclopentadienyl systems, advanced computational techniques such as Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA) are employed.

NBO analysis provides insights into the charge distribution and orbital interactions within a molecule. In the context of alkaline earth metallocenes, NBO calculations have shown that the Wiberg bond indices for Tr-Be bonds are greater than those for Tr-Mg bonds (where Tr = Al, Ga, In), indicating a more covalent character for the beryllium compounds. rsc.org Furthermore, magnesium contributes less to the electron density of the metal-triel bond compared to beryllium. rsc.org For magnesocene itself, the bonding is predominantly electrostatic, but covalent contributions are not negligible. mdpi.comutwente.nl

Energy Decomposition Analysis (EDA) partitions the interaction energy between molecular fragments into physically meaningful terms, such as electrostatic interaction, Pauli repulsion, and orbital interaction. EDA studies on metallocenes reveal that the metal-ligand bonding is mainly electrostatic, accounting for 65-78% of the interaction. utwente.nl However, the covalent character, represented by the orbital interaction term, is also significant. mdpi.comutwente.nl For magnesocene, the electrostatic and orbital interactions contribute approximately 71.6% and 28.4% to the attractive interaction energy, respectively. mdpi.com

The combined EDA-NOCV (Natural Orbitals for Chemical Valence) method offers a detailed picture of the bonding by partitioning the orbital interaction term into contributions from specific orbital pairs. acs.org This has been used to analyze the bonding in various organometallic systems, providing a nuanced view of the dative σ and π interactions. acs.orguni-saarland.de

The following table presents a summary of the bonding analysis in selected magnesium cyclopentadienyl and related systems:

| Compound/System | Analysis Method | Key Findings | Reference |

| Magnesocene (Cp2Mg) | EDA | Interaction is 71.6% electrostatic and 28.4% orbital (covalent). | mdpi.com |

| Alkaline Earth-Triel Complexes | NBO | Mg-Tr bonds are less covalent than Be-Tr bonds. | rsc.org |

| Group 2 Metallocenes | EDA | Bonding is primarily electrostatic (65-78%). | utwente.nl |

| Pnictogenylalanes (derived from magnesocenophanes) | NBO, EDA | Elucidated the bonding situations in monomeric and oligomeric forms. | uni-saarland.de |

Applications in Advanced Materials and Catalysis Research

Precursor Chemistry for Thin Film Deposition

Bis(cyclopentadienyl)magnesium is a key magnesium source for depositing thin films of magnesium-containing compounds. The relatively weak bonding between the central magnesium ion and the cyclopentadienyl (B1206354) rings facilitates ligand exchange reactions, which are fundamental to deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.netresearchgate.net These techniques allow for the creation of uniform and conformal layers on various substrates, which is essential for modern electronic and optoelectronic devices. researchgate.netaip.org

In CVD, Mg(Cp)₂ is used to grow thin films of materials like magnesium oxide (MgO) and to introduce magnesium as a dopant in other materials. researchgate.netresearchgate.net The precursor is transported in a vapor phase into a reaction chamber where it thermally decomposes or reacts with other gases on a heated substrate to form the desired film.

A significant application of bis(cyclopentadienyl)magnesium in CVD is the p-type doping of gallium nitride (GaN), a crucial process for manufacturing blue light-emitting diodes (LEDs) and other semiconductor devices. ereztech.comd-nb.infosemiconductor-today.com Mg(Cp)₂ is the most commonly used organometallic precursor for introducing magnesium atoms into the GaN crystal lattice during metal-organic chemical vapor deposition (MOCVD). aip.orggoogle.com

The controlled incorporation of magnesium is challenging due to phenomena like the "memory effect," where Mg precursors adsorb on reactor surfaces, leading to unintentional doping in subsequent layers. google.combohrium.com Research has focused on optimizing MOCVD process parameters to achieve abrupt and well-defined Mg doping profiles. Studies have investigated the impact of the Mg(Cp)₂ flow rate, prepurge times before introducing the precursor, and the growth temperature on the resulting magnesium concentration and its diffusion into adjacent layers. bohrium.com For instance, increasing the growth temperature from 1040 °C to 1070 °C has been shown to increase the magnesium back-diffusion length by approximately 50%. bohrium.com The ratio of the Mg(Cp)₂ flow rate to the Group III precursor (e.g., trimethylgallium) is a critical parameter that directly influences the magnesium doping concentration. aip.orgsemiconductor-today.com

| Parameter | Effect on Mg Doping in GaN |

| Mg(Cp)₂ Flow Rate | Directly affects Mg concentration and back-diffusion. bohrium.com |

| Prepurge Time | Influences both Mg concentration and memory effect. bohrium.com |

| Growth Temperature | Higher temperatures can increase Mg back-diffusion. bohrium.comsemiconductor-today.com |

| V/III Ratio | Affects overall material quality and dopant incorporation. semiconductor-today.comsemiconductor-today.com |

This table summarizes the influence of key MOCVD parameters on the magnesium doping profile in GaN when using bis(cyclopentadienyl)magnesium as the precursor.

Bis(cyclopentadienyl)magnesium is a widely used precursor for the ALD of magnesium oxide (MgO) thin films, valued for their high thermal stability, wide bandgap, and insulating properties. researchgate.netavsconferences.org ALD is a surface-controlled process that allows for the deposition of films with atomic-level precision, which is ideal for creating the ultra-thin, uniform, and conformal layers required in advanced electronics. aip.org The process involves sequential, self-limiting surface reactions between the precursor and a co-reactant.

The mechanism of MgO ALD growth using Mg(Cp)₂ has been studied with different oxygen sources, primarily water (H₂O) and ozone (O₃). rsc.orgresearchgate.net

With water as the oxygen source, the basic mechanism involves a ligand exchange reaction between the cyclopentadienyl (Cp) ligands of the Mg(Cp)₂ molecule and the surface hydroxyl (-OH) groups. researchgate.netresearchgate.netaip.org This reaction is highly efficient. However, research indicates that insufficient purging after the water pulse can leave magnesium hydrides in the film, potentially inhibiting initial growth. rsc.org

When ozone is used, the growth mechanism is more complex and highly dependent on temperature. rsc.org Unlike the water-based process, ozone-based ALD does not suffer from moisture-related issues. researchgate.net However, it can lead to the formation of carbonate intermediates due to the rupture of the Cp-ring, which can affect film purity. rsc.org

| Oxygen Source | Advantages | Challenges |

| H₂O | Efficient, rapid removal of surface -OH groups. researchgate.net | Potential for Mg-hydride formation and growth inhibition with insufficient purging. rsc.org |

| O₃ | Avoids moisture-related issues. researchgate.net | Complex temperature-dependent growth, potential for carbonate intermediates and impurity incorporation from Cp-ring rupture. rsc.org |

This table compares the characteristics of H₂O and O₃ as oxygen sources in the ALD of MgO using bis(cyclopentadienyl)magnesium.

The growth temperature is a critical parameter in the ALD of MgO that significantly affects the film's properties, including its growth rate, crystallinity, and purity. rsc.org For the Mg(Cp)₂/H₂O process, a stable growth window is typically observed between 200 °C and 300 °C. researchgate.net

The temperature-dependent growth behavior can be complex, especially with ozone. One study found an abnormal "overgrowth" zone around 290 °C when using O₃, which was attributed to oligomerization between ligands following the rupture of the Cp-ring. rsc.org This led to the formation of voids, low film density, and higher impurity levels. rsc.org Below 200 °C, films tend to be amorphous, while at higher temperatures, they become polycrystalline with a preferred orientation. researchgate.net

The purity of the bis(cyclopentadienyl)magnesium precursor is also crucial. Impurities in the precursor can be incorporated into the growing film, degrading its electrical and optical properties. High-purity precursors are essential for achieving stoichiometric MgO films with low leakage currents and high dielectric constants. x-mol.net

Impurity incorporation is a key concern in the deposition of thin films. In the ALD of MgO using Mg(Cp)₂, carbon is a common impurity, often originating from the cyclopentadienyl ligands. researchgate.net At deposition temperatures around 300 °C, carbon impurity levels can be as low as 0.1 at%. researchgate.net The choice of oxygen source also plays a role; the ozone-based process at certain temperatures can lead to higher impurity levels due to Cp-ring decomposition and the formation of carbonate species. rsc.org

Growth inhibition, particularly during the initial cycles on a substrate like silicon, can also occur. With the Mg(Cp)₂/H₂O process, this can be caused by residual magnesium hydrides from incomplete purging. rsc.org Furthermore, the initial growth on silicon dioxide (SiO₂) surfaces can be non-linear, with the spontaneous formation of a magnesium silicate (B1173343) layer during the first few cycles. aip.org The density of surface hydroxyl groups on the substrate is a key factor influencing the initial growth efficiency. aip.org

Atomic Layer Deposition (ALD) of Magnesium Oxide (MgO) Films

Homogeneous Catalysis

The organometallic compound magnesium;cyclopenta-1,3-diene, commonly known as magnesocene, and its derivatives have emerged as potent catalysts in a variety of homogeneous catalytic reactions. Their utility stems from the high reactivity of the magnesium center and the versatile cyclopentadienyl ligand framework. These catalysts are particularly effective in promoting reactions that are of significant interest in synthetic organic chemistry.

Catalytic Cyclization Reactions (e.g., Aminoalkene Hydroamination)

Magnesium complexes, including those based on cyclopentadienyl ligands, are active catalysts for the intramolecular hydroamination of aminoalkenes, a key cyclization reaction for the synthesis of nitrogen-containing heterocyclic compounds. rsc.org These reactions proceed under mild conditions to yield five-, six-, and seven-membered rings. nih.govbath.ac.uk The catalytic activity is influenced by the nature of the ligand system, with both neutral and cationic magnesium complexes demonstrating efficacy. rsc.org

The mechanism of these cyclization reactions has been a subject of detailed study. Kinetic analyses of magnesium-catalyzed systems have sometimes revealed a rate-determining step that is inversely dependent on the substrate concentration, suggesting a substrate-inhibited alkene insertion mechanism. nih.gov In other cases, particularly with coordinatively saturated magnesium precatalysts, the rate law is first order in both the catalyst and the substrate, which points to a mechanism involving reversible catalyst-substrate association before the cyclization step. iastate.edu It has been proposed that some of these reactions may proceed through a two-substrate, six-center transition state that involves a concerted C-N bond formation and N-H bond cleavage. iastate.edu

Table 1: Examples of Magnesium-Catalyzed Intramolecular Hydroamination/Cyclization

| Catalyst Type | Substrate | Product Ring Size | Key Mechanistic Insight |

|---|---|---|---|

| β-diketiminate Mg Complex | Aminoalkenes | 5, 6, 7 | Substrate-inhibited alkene insertion is rate-determining. nih.gov |

| Cp-based Mg Complexes | Aminoalkenes | Not specified | Cationic Mg complexes show catalytic reactivity. rsc.org |

| Tris(oxazolinyl)borato Mg Complex | 4-aminoalkenes | 5 (Pyrrolidines) | Michaelis-Menten kinetics suggest catalyst-substrate association. iastate.edu |

Hydroelementation Reactions (e.g., Hydroboration, Hydroacetylenation)

Magnesium catalysts, including cyclopentadienyl-based systems, have shown significant promise in hydroelementation reactions, which involve the addition of an E-H bond (where E is a main group element like B, Si, etc.) across an unsaturated bond. researchgate.net These reactions are highly atom-economical and provide direct routes to valuable organometallic and organic compounds.

Magnesium-catalyzed hydroboration of various unsaturated functional groups such as alkynes, esters, ketones, and nitriles has been extensively developed. researchgate.netnih.govrsc.orgnih.gov The hydroboration of alkynes using magnesium catalysts provides access to vinylboranes with good yields and selectivities for a wide range of substrates. nih.gov Mechanistic investigations suggest that these reactions can proceed through magnesium-hydride intermediates. kaust.edu.sa Similarly, the hydroboration of esters proceeds efficiently with low catalyst loadings to yield alkoxy borane (B79455) products. rsc.org Kinetic studies of nitrile hydroboration have revealed complex mechanisms where the rate-determining step can vary depending on the electronic properties of the nitrile substrate. rsc.org

Beyond hydroboration, magnesium complexes also catalyze other hydroelementation reactions, such as hydrosilylation. researchgate.net Structurally constrained ansa-half-sandwich complexes of magnesium have been shown to be versatile catalysts for the hydroboration of alkynes, nitriles, and imines. chemistryviews.org

Dehydrocoupling Reactions

Dehydrocoupling reactions, which involve the formation of a new bond between two elements with the concomitant elimination of hydrogen gas, are another area where magnesium catalysts have proven effective. These reactions are important for the formation of element-element bonds, such as B-N and Si-N.

Magnesocenophane-based catalysts have been successfully employed in the dehydrocoupling of amine-borane adducts. nih.govd-nb.info The catalytic activity is strongly dependent on the structure of the ansa-bridge in the magnesocenophane, indicating that the ligand system plays a crucial role in the catalytic cycle. d-nb.info These reactions can proceed efficiently at room temperature. d-nb.info The mechanism is proposed to involve a ligand-assisted, stepwise transfer of a proton and a hydride. nih.gov

Furthermore, magnesium-based catalysts are active in the cross-dehydrocoupling of amines with silanes to form N-silylamines. researchgate.net Constrained geometry ansa-half-sandwich magnesium complexes are also effective for these transformations under ambient conditions with low catalyst loadings. chemistryviews.org Magnesium salts have also been used to catalyze a tandem dehydrogenation-dehydrocoupling reaction between terminal alkynes and boranes, affording alkynylboranes. nih.gov

Table 2: Dehydrocoupling Reactions Catalyzed by Magnesium Complexes

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Magnesocenophanes | Amine-Borane Dehydrocoupling | Dimethylamine (B145610) borane, Diisopropylamine borane | Proceeds at room temperature; activity depends on ligand structure. nih.govd-nb.info |

| ansa-Half-Sandwich Mg Complexes | Amine-Borane Dehydrocoupling | Various amine-boranes | Ambient conditions, low catalyst loadings. chemistryviews.org |

| ansa-Half-Sandwich Mg Complexes | Amine-Silane Cross-Dehydrocoupling | Amines, Silanes | Ambient conditions, low catalyst loadings. chemistryviews.org |

| Magnesium Salts | Tandem Dehydrogenation-Dehydrocoupling | Terminal alkynes, Boranes | Forms alkynylboranes with H₂ as byproduct. nih.gov |

Applications of Chiral Cyclopentadienyl Ligands in Asymmetric Catalysis

The development of chiral cyclopentadienyl (Cp) ligands has become a major focus in the field of asymmetric catalysis. nih.gov These ligands, when coordinated to a metal center, can create a chiral environment that enables the enantioselective synthesis of a wide range of valuable molecules. snnu.edu.cnresearchgate.net While much of the research has focused on transition metals like rhodium, iridium, and cobalt, the principles are applicable to main group metals like magnesium. snnu.edu.cnsemanticscholar.org

Magnesium catalysts are widely utilized in various asymmetric reactions to synthesize important chiral scaffolds. nih.gov The development of asymmetric magnesium-catalyzed hydroboration, for instance, provides products with excellent yields and high enantioselectivities. nih.gov Mechanistic studies in this area point towards metal-ligand cooperative catalysis, where the chiral ligand is not just a passive scaffold but actively participates in the reaction mechanism to induce asymmetry. nih.gov In situ generated magnesium catalysts have also been employed to achieve enantioselective reactions, such as the [2+2] cyclization of imines and allenoates. nih.govnih.gov The design of chiral Cp ligands, including ring-fused, axially chiral, and planar chiral variants, offers a diverse toolkit for developing novel asymmetric transformations catalyzed by metals, including magnesium. snnu.edu.cn

Precursors for Organometallic Reagent Synthesis

Magnesocene (MgCp₂) and its derivatives are not only catalysts in their own right but also serve as crucial starting materials for the synthesis of other organometallic reagents and catalysts. The lability of the Mg-Cp bond makes magnesocene an excellent cyclopentadienyl transfer agent.

Synthesis of Magnesium-Based Catalysts

Magnesocene itself is a precursor for creating more complex and catalytically active magnesium species. It can undergo ligand exchange reactions with other magnesium salts (MgX₂) to form half-sandwich compounds of the type CpMgX. wikipedia.orgacs.org These Grignard-like reagents are valuable for further functionalization of the Cp ring or for the synthesis of other organometallic complexes. wikipedia.orgacs.org

Furthermore, magnesocene is a key starting material for preparing substituted magnesocenes which can act as ligands or catalysts. For example, 1,1'-diphosphanyl-substituted magnesocenes can be synthesized and subsequently used as ligands for transition metals or as transmetalation reagents to access other main-group metallocenes. nih.gov The reaction of magnesocene with amines can lead to the formation of magnesocene amine adducts, which have been studied in the context of chemical vapor deposition processes for creating magnesium-doped materials. wayne.edu The synthesis of novel magnesium catalysts often involves the reaction of a suitable ligand precursor with a simple magnesium source like dibutylmagnesium, a reaction analogous to the synthesis of magnesocene itself from cyclopentadiene (B3395910) and a magnesium alkyl. acs.orgrsc.org The investigation of reactions between magnesium metal and fulvenes has also led to the synthesis of novel dimeric magnesium complexes, showcasing pathways to new catalyst structures. researchgate.net

Generation of Organomagnesium Compounds for Organic Synthesis

Magnesocene (Mg(C₅H₅)₂) is a valuable reagent in organometallic chemistry, primarily serving as a precursor for the synthesis of other organomagnesium compounds and metallocenes. wikipedia.orgereztech.com Its utility stems from its reactivity, particularly through ligand exchange and transmetalation reactions. wikipedia.orgnih.gov

A key reaction involving magnesocene is the Schlenk equilibrium. In the presence of magnesium halides (MgX₂, where X is a halide), magnesocene undergoes a ligand exchange in solvents like tetrahydrofuran (B95107) (THF) to generate cyclopentadienylmagnesium halide compounds (CpMgX), which are half-sandwich Grignard reagents. wikipedia.orgacs.org This equilibrium reaction can be represented as:

Mg(C₅H₅)₂ + MgX₂ ⇌ 2 CpMgX wikipedia.orgacs.org

These resulting CpMgX compounds are significant intermediates in organic synthesis. wikipedia.orgacs.org They can act as a source for transferring a single cyclopentadienyl (Cp) group to another metal center or can be used to create functionalized cyclopentadienes by reacting them with electrophiles. acs.org

Furthermore, magnesocene is widely employed as a cyclopentadienyl-transfer agent in the synthesis of other d- and f-block metallocenes. wikipedia.orgacs.org This transmetalation reaction typically involves reacting magnesocene with a metal dihalide (MCl₂), leading to the formation of the desired metallocene (MCp₂) and magnesium chloride, as shown in the general reaction below:

Mg(C₅H₅)₂ + MCl₂ → MCp₂ + MgCl₂ wikipedia.org

This method provides an alternative route to sodium-based reagents like sodium cyclopentadienide (B1229720) (NaCp) for synthesizing a variety of transition metal sandwich compounds. acs.org Derivatives of magnesocene, such as those with phosphanyl-functionalized cyclopentadienyl rings, have also been synthesized and used as Cp-transfer reagents to create group 14 and 15 metallocenes. nih.gov

Emerging Applications

Investigation as Electrolyte Components for Next-Generation Magnesium Ion Batteries

Magnesium-ion batteries are a promising next-generation energy storage technology due to the high theoretical energy density, low cost, and natural abundance of magnesium. greyb.com However, a significant challenge lies in the development of suitable electrolytes that allow for efficient and reversible magnesium deposition and stripping. chalmers.seresearchgate.net Magnesocene has emerged as a candidate for a new class of halide-free electrolytes for this purpose. nih.gov

Research has shown that solutions of magnesocene in ethereal solvents, particularly tetrahydrofuran (THF), can function as electrolytes for magnesium batteries. chalmers.seresearchgate.netnih.gov Unlike many other magnesium compounds, magnesocene dissociates slightly in these solvents, providing the necessary ionic conductivity. nih.gov A key advantage of these magnesocene-based electrolytes is their ability to facilitate reversible magnesium plating and stripping with low overpotentials over numerous cycles. nih.gov The magnesium deposits formed from these electrolytes have been observed to have a cauliflower-like morphology. nih.gov

The electrochemical stability of the magnesocene electrolyte is a critical factor for battery performance. Studies have determined that the electrolyte remains stable and does not decompose during prolonged cycling. nih.gov The anodic stability limit, which dictates the maximum operating voltage of the battery, has been reported to be in the range of 1.5 V (at a platinum electrode) to 1.8 V (at a stainless steel electrode) versus Mg/Mg²⁺. nih.gov This voltage may be suitable for pairing with low-voltage cathode materials. nih.gov Computational and experimental studies suggest the oxidation limit is largely determined by the cyclopentadienyl (Cp⁻) anion. chalmers.seresearchgate.netbohrium.com

Investigations into the electrolyte speciation have indicated that the solvation of the magnesium ion plays an important role. chalmers.seresearchgate.net It is proposed that reduced solvation of the Mg²⁺ ion by the Cp⁻ anion is crucial and that specific solvated species, such as Mg(C₅H₅)₂ (THF)₂, may be key for the efficient plating of magnesium with a small overpotential. chalmers.seresearchgate.net The electrolyte does not appear to decompose on a magnesium metal anode, which is a critical feature for the long-term stability of a magnesium battery. chalmers.seresearchgate.net

| Property | Value | Electrode | Source |

| Anodic Stability Limit | 1.5 V vs Mg/Mg²⁺ | Platinum | nih.gov |

| Anodic Stability Limit | 1.8 V vs Mg/Mg²⁺ | Stainless Steel | nih.gov |

| Reversibility | Reversible Mg plating/stripping | - | nih.gov |

| Overpotential | Low | - | nih.gov |

| Decomposition | Stable during prolonged cycling | - | nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Paradigms

The investigation of magnesium;cyclopenta-1,3-diene, more commonly known as magnesocene (Cp₂Mg), has carved a significant niche in the field of organometallic chemistry. Initial academic interest was largely framed by comparing its structure and bonding to the archetypal metallocene, ferrocene. However, research quickly established that magnesocene deviates from the classic, symmetrical sandwich structure, exhibiting a more ionic character in its metal-ligand bonding. Structural studies, including gas-phase electron diffraction, have been pivotal, revealing a dynamic and fluxional nature with a low barrier to a "slipped" ring conformation, a key paradigm that distinguishes it from many transition metal metallocenes.

One of the most significant and enduring academic contributions of magnesocene is its utility as a cyclopentadienyl (B1206354) (Cp) transfer agent. This role has become a cornerstone of synthetic organometallic chemistry, providing a convenient and efficient route for the synthesis of a vast array of other d- and f-block metallocenes via salt metathesis reactions with metal halides. This application has solidified its place as an indispensable reagent in research laboratories. Beyond its synthetic utility, the study of magnesocene has provided a fundamental model for understanding the coordination chemistry of s-block metals, particularly the interplay of ionic and covalent contributions to bonding in alkaline earth organometallics.

Unexplored Areas and Research Frontiers in Magnesium Cyclopenta-1,3-diene Chemistry

Despite being a well-established compound, several frontiers in magnesocene chemistry remain ripe for exploration. A primary unexplored area is the development of its catalytic potential. While extensively used as a stoichiometric reagent, its application as a catalyst or catalyst precursor is significantly underdeveloped. The unique Lewis acidity and coordination environment of the magnesium center could potentially be harnessed for novel catalytic transformations, moving beyond its traditional role.

The chemistry of substituted magnesocenes presents a vast and largely untapped research frontier. The synthesis and characterization of magnesocenes bearing functionalized cyclopentadienyl ligands could unlock new reactivity patterns and lead to materials with tailored properties. For example, introducing chiral substituents could pave the way for applications in asymmetric catalysis, an area where main-group organometallics are gaining traction. The reactivity of the Mg-Cp bond itself, particularly towards small molecules and unsaturated organic substrates, warrants deeper investigation. Furthermore, computational studies could provide deeper insights into the subtle energetic differences between its various structural isomers and guide the design of new experiments.

Potential for Novel Applications in Chemical Synthesis and Materials Science

Looking ahead, this compound holds considerable potential for novel applications in both chemical synthesis and materials science. Its low cost, low toxicity, and the natural abundance of magnesium make it an attractive candidate for developing more sustainable chemical processes. In synthesis, future research could focus on designing magnesocene-based catalytic systems for polymerization reactions, hydrofunctionalization of unsaturated bonds, or as components in frustrated Lewis pair chemistry.